
2-Ethoxyethanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethanol carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and chemical applications. This compound is known for its utility as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethanol carbamate typically involves the reaction of 2-ethoxyethanol with an isocyanate or a carbamoyl chloride. One common method is the reaction of 2-ethoxyethanol with ethyl isocyanate under mild conditions to form the carbamate ester. The reaction can be carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs continuous synthesis methods to ensure high efficiency and yield. One such method involves the direct utilization of carbon dioxide and amines in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is environmentally friendly and allows for the production of carbamates with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxyethanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces amines.
Substitution: Produces substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethoxyethanol carbamate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of drugs with carbamate functional groups.
Industry: Applied in the production of agrochemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 2-ethoxyethanol carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The molecular targets often include enzymes involved in metabolic processes and signal transduction pathways .
Comparación Con Compuestos Similares
- Methyl Carbamate
- Ethyl Carbamate
- Butyl Carbamate
Comparison: 2-Ethoxyethanol carbamate is unique due to its ethoxy group, which imparts different solubility and reactivity properties compared to other carbamates. For instance, ethyl carbamate is commonly found in fermented foods and beverages and is known for its potential carcinogenicity, whereas this compound is primarily used in industrial applications .
Propiedades
Número CAS |
628-65-9 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-ethoxyethyl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3,(H2,6,7) |
Clave InChI |
SUTGPOOOBVWLON-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


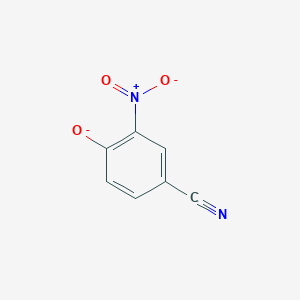
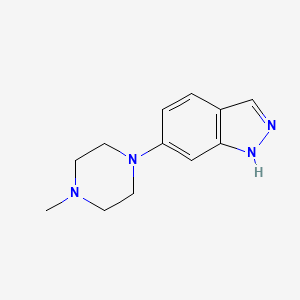
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
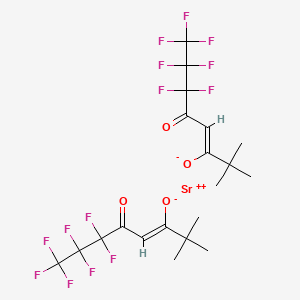
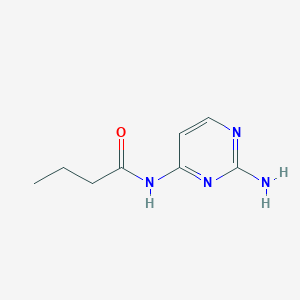
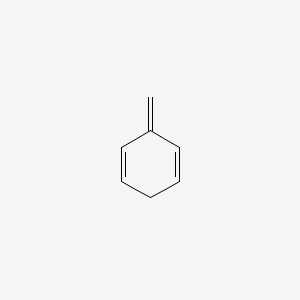
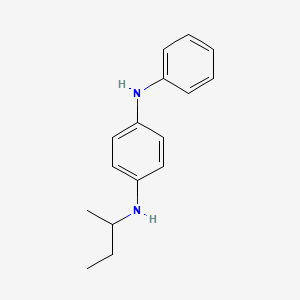
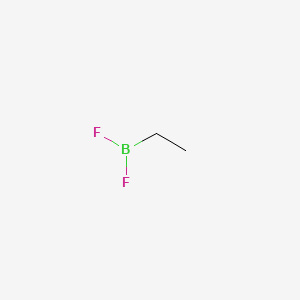
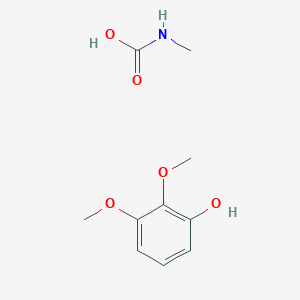
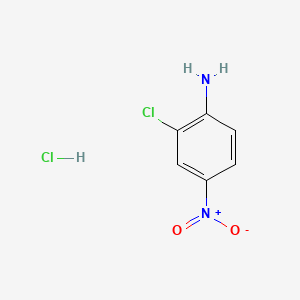
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
